1-(4-Chlorophenyl)propan-1-amine hydrochloride
Description
Contextualization within the Field of Chiral Amines
Chiral amines are fundamental building blocks in organic chemistry, renowned for their prevalence in biologically active molecules, including a vast number of pharmaceuticals and natural products. nih.govwiley.com The stereochemistry of these amines is often crucial to their function, making the synthesis of enantiomerically pure amines a pivotal area of research. nih.gov 1-(4-Chlorophenyl)propan-1-amine (B1315154) hydrochloride, possessing a stereocenter at the carbon atom bonded to the amino group, is a member of this vital class of compounds.
The development of methods for the asymmetric synthesis of chiral amines has been a major focus in synthetic organic chemistry. yale.edu Strategies such as asymmetric catalysis, biocatalysis, and the use of chiral auxiliaries are continuously being refined to provide efficient and selective access to single enantiomers. nih.govnottingham.ac.uk Biocatalytic approaches, for instance, have gained prominence due to their high stereoselectivity and environmentally benign reaction conditions. nih.govnottingham.ac.uk The synthesis of compounds like 1-(4-Chlorophenyl)propan-1-amine hydrochloride is often approached through the reduction of a corresponding ketone, a transformation that can be achieved with high enantioselectivity using various catalytic systems. chemicalbook.com
Significance of Chlorinated Phenylalkylamines in Organic Synthesis and Mechanistic Studies
The presence of a chlorine atom on the phenyl ring of this compound significantly influences its chemical properties and reactivity. Halogenated aromatic compounds are integral to medicinal chemistry and materials science, with the halogen atom often serving as a key interaction point with biological targets or as a handle for further chemical modification.
In organic synthesis, chlorinated phenylalkylamines can serve as versatile intermediates. The chlorine atom can be substituted or can direct further reactions on the aromatic ring. Furthermore, the amine functionality itself is a reactive site for a multitude of transformations, allowing for the construction of more complex molecular architectures. While specific, detailed mechanistic studies involving this compound are not extensively documented in publicly available literature, the broader class of phenylalkylamines is known to participate in a variety of reactions where the electronic nature of the aromatic ring, influenced by substituents like chlorine, plays a critical role. For instance, in aminolysis reactions, the electron-withdrawing nature of the chlorine atom can affect the nucleophilicity of the amine and the reactivity of the aromatic ring. nih.gov
Current Research Trajectories for Arylpropanamines
Arylpropanamines, the class of compounds to which this compound belongs, continue to be an active area of research, primarily driven by their potential applications in medicinal chemistry. The development of novel and efficient synthetic methodologies to access enantiomerically pure arylpropanamines is a persistent theme. This includes the exploration of new catalytic systems, both chemical and biological, that can provide high yields and stereoselectivity. nih.gov
A significant trend is the "chiral switch," where a previously marketed racemic drug is reintroduced as a single enantiomer, often with improved efficacy and a better side-effect profile. nih.gov This highlights the critical importance of stereochemistry in drug design and the demand for versatile chiral building blocks like the enantiomers of 1-(4-Chlorophenyl)propan-1-amine.
Furthermore, research is ongoing to explore the diverse pharmacological profiles of arylpropanamines. Their structural similarity to endogenous neurotransmitters makes them candidates for development as central nervous system agents. The modification of the aryl ring and the alkylamine side chain allows for the fine-tuning of their biological activity, leading to the discovery of new therapeutic agents. The future of arylpropanamine research will likely involve a combination of advanced synthetic methods, computational modeling, and biological screening to unlock their full therapeutic potential. chiralpedia.com
Detailed Research Findings
While comprehensive research articles focusing solely on this compound are limited, a general synthetic approach for the free base has been described. The synthesis typically involves the reduction of the corresponding ketone, 1-(4-chlorophenyl)propan-1-one. chemicalbook.com
| Reactant | Reagents | Conditions | Product |
| 1-(4-chlorophenyl)propan-1-one | 1. Hydroxylamine (B1172632) hydrochloride, Triethylamine2. Borane-tetrahydrofuran (B86392) complex | 1. Ethanol, Room temperature, 16 hours2. Tetrahydrofuran (B95107), 80°C, 16 hours | 1-(4-chlorophenyl)propan-1-amine |
| Data derived from a general synthesis of the free base. chemicalbook.com |
The characterization of the resulting amine would typically involve spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm its structure. The hydrochloride salt is then formed by treating the free amine with hydrochloric acid.
Structure
3D Structure of Parent
Properties
IUPAC Name |
1-(4-chlorophenyl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c1-2-9(11)7-3-5-8(10)6-4-7;/h3-6,9H,2,11H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGFMDYMEAQPNPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 1 4 Chlorophenyl Propan 1 Amine Hydrochloride
Diverse Synthetic Routes to 1-(4-Chlorophenyl)propan-1-amine (B1315154) Hydrochloride
The preparation of racemic 1-(4-chlorophenyl)propan-1-amine hydrochloride can be accomplished through several established synthetic pathways. These routes typically commence from readily available starting materials and involve key chemical transformations to introduce the desired amine functionality.
Reductive Amination Strategies for Amine Synthesis
Reductive amination is a widely employed and versatile method for the synthesis of amines from carbonyl compounds. libretexts.org This process involves the reaction of a ketone or aldehyde with an amine source, followed by the reduction of the intermediate imine to the corresponding amine. libretexts.org
A prominent example of reductive amination is the Leuckart reaction , which specifically utilizes formic acid or its derivatives, such as ammonium (B1175870) formate (B1220265) or formamide, as both the nitrogen source and the reducing agent. wikipedia.orgmdpi.com This one-pot reaction typically requires elevated temperatures to drive the conversion of the carbonyl compound to the amine. wikipedia.org
In the context of synthesizing 1-(4-chlorophenyl)propan-1-amine, the starting material would be 4'-chloropropiophenone (B124772). The reaction with ammonium formate proceeds through the initial formation of an iminium ion, which is then reduced by formate to yield the final amine. wikipedia.org While specific yields for this exact transformation are not extensively detailed in readily available literature, the Leuckart reaction is a well-established method for the preparation of aliphatic and aromatic amines. ntnu.no
Table 1: Overview of Reductive Amination (Leuckart Reaction)
| Starting Material | Reagents | Key Intermediate | Product |
|---|
Synthesis via Oxime Intermediates
Another effective route to 1-(4-chlorophenyl)propan-1-amine involves the formation and subsequent reduction of an oxime intermediate. This two-step process begins with the reaction of 4'-chloropropiophenone with hydroxylamine (B1172632) hydrochloride in the presence of a base, such as triethylamine, to form 1-(4-chlorophenyl)-N-hydroxypropan-1-imine (the oxime). chemicalbook.com
The resulting oxime can then be reduced to the desired primary amine using a suitable reducing agent. A common and effective reducing agent for this transformation is a borane (B79455) complex, such as borane-tetrahydrofuran (B86392) complex. The reaction is typically carried out in an appropriate solvent like tetrahydrofuran (B95107) at elevated temperatures. chemicalbook.com Following the reduction, an acidic workup yields the hydrochloride salt of the amine. chemicalbook.com
Table 2: Synthesis via Oxime Intermediate
| Step | Starting Material | Reagents | Intermediate/Product |
|---|---|---|---|
| 1. Oximation | 1-(4-chlorophenyl)propan-1-one | Hydroxylamine hydrochloride, Triethylamine | 1-(4-chlorophenyl)-N-hydroxypropan-1-imine |
Alternative Synthetic Pathways for Arylpropanamines
Beyond the more common methods, other classical rearrangement reactions offer alternative, albeit potentially less direct, routes to arylpropanamines like 1-(4-chlorophenyl)propan-1-amine. These methods, such as the Hofmann and Curtius rearrangements, are fundamental in organic synthesis for the conversion of carboxylic acid derivatives into primary amines with the loss of one carbon atom.
The Hofmann rearrangement involves the treatment of a primary amide with a halogen (such as bromine) in a basic solution to yield a primary amine. youtube.comresearchgate.net To apply this to the synthesis of 1-(4-chlorophenyl)propan-1-amine, a suitable starting amide, 2-(4-chlorophenyl)propanamide, would be required. This amide would then be subjected to the Hofmann conditions to furnish the desired amine.
The Curtius rearrangement provides another pathway, starting from a carboxylic acid. rsc.orgorganic-chemistry.org The carboxylic acid is first converted to an acyl azide, which upon heating, rearranges to an isocyanate. wikipedia.org This versatile intermediate can then be hydrolyzed to the primary amine. nih.gov For the synthesis of 1-(4-chlorophenyl)propan-1-amine, the corresponding carboxylic acid, 2-(4-chlorophenyl)propanoic acid, would be the starting point for this transformation.
While these rearrangements are powerful tools for amine synthesis, their application to this specific target would depend on the availability and synthesis of the required amide or carboxylic acid precursors.
Enantioselective Synthesis of Chiral this compound
The synthesis of enantiomerically pure chiral amines is of paramount importance, particularly in the pharmaceutical industry. nih.gov This can be achieved through either asymmetric synthesis, which directly produces a single enantiomer, or through the resolution of a racemic mixture.
Asymmetric Catalysis Approaches to Chiral Amine Synthesis
Asymmetric catalysis offers an elegant and efficient means to produce enantiomerically enriched amines. One of the burgeoning areas in this field is the use of biocatalysis, particularly with enzymes such as reductive aminases (RedAms). frontiersin.orgrsc.org
Reductive aminases are NADPH-dependent enzymes that can catalyze the asymmetric reductive amination of ketones to produce chiral amines with high enantioselectivity. nih.gov For the synthesis of a specific enantiomer of 1-(4-chlorophenyl)propan-1-amine, 4'-chloropropiophenone would be reacted with an amine source, such as ammonia, in the presence of a suitable reductive aminase. The choice of enzyme is critical as it dictates the stereochemical outcome of the reaction, allowing for the selective production of either the (R)- or (S)-enantiomer. frontiersin.org This biocatalytic approach is often favored for its mild reaction conditions and high enantiomeric excesses. nih.gov
Table 3: Asymmetric Synthesis via Reductive Aminase
| Starting Material | Amine Source | Catalyst | Product |
|---|
Chiral Resolution Techniques for Enantiomeric Separation
When a racemic mixture of 1-(4-chlorophenyl)propan-1-amine is produced, the individual enantiomers can be separated through chiral resolution. pbworks.com
A classical and widely used method is diastereomeric salt formation . libretexts.org This involves reacting the racemic amine with a single enantiomer of a chiral acid, often referred to as a resolving agent. libretexts.org Commonly used resolving agents for amines include chiral carboxylic acids such as tartaric acid or its derivatives. gavinpublishers.com The reaction of the racemic amine with, for example, (R,R)-tartaric acid, results in the formation of a pair of diastereomeric salts: [(R)-amine·(R,R)-tartrate] and [(S)-amine·(R,R)-tartrate]. pbworks.com These diastereomers have different physical properties, such as solubility, which allows for their separation by fractional crystallization. pbworks.com Once the diastereomeric salts are separated, the pure enantiomers of the amine can be recovered by treatment with a base.
Other methods for chiral resolution include enzymatic kinetic resolution and chiral chromatography . Enzymatic resolution utilizes enzymes, such as lipases, that selectively acylate one enantiomer of the amine, allowing for the separation of the acylated and unreacted enantiomers. rsc.org Chiral chromatography involves the use of a chiral stationary phase (CSP) in high-performance liquid chromatography (HPLC) or supercritical fluid chromatography (SFC) that interacts differently with the two enantiomers, leading to their separation. mdpi.comchromatographyonline.comsigmaaldrich.comnih.gov
Table 4: Chiral Resolution Techniques
| Method | Principle | Key Reagent/Material |
|---|---|---|
| Diastereomeric Salt Formation | Formation of diastereomers with different physical properties. | Chiral acid (e.g., Tartaric acid) |
| Enzymatic Kinetic Resolution | Selective enzymatic reaction of one enantiomer. | Enzyme (e.g., Lipase) |
Stereospecific Derivatization of Precursors
The synthesis of enantiomerically pure this compound is of significant interest due to the often-differentiated biological activities of individual enantiomers. Stereospecific derivatization of precursors is a key strategy to achieve this.
One common approach involves the chiral resolution of a racemic mixture of 1-(4-Chlorophenyl)propan-1-amine. This can be achieved by reacting the racemic amine with a chiral resolving agent, such as tartaric acid or its derivatives, to form diastereomeric salts. wikipedia.org These salts, possessing different physical properties like solubility, can then be separated by fractional crystallization. Subsequent removal of the chiral auxiliary regenerates the enantiomerically pure amine.
Another powerful technique is enzymatic resolution . Lipases, for instance, can selectively acylate one enantiomer of the amine in the presence of an acyl donor, leaving the other enantiomer unreacted. google.com The resulting acylated amine can then be separated from the unreacted amine, and subsequent hydrolysis of the amide bond yields the enantiomerically enriched amine.
Furthermore, asymmetric synthesis of precursors can lead to the desired stereoisomer directly. For example, the asymmetric reduction of a prochiral precursor ketone, 1-(4-chlorophenyl)propan-1-one, using chiral reducing agents can yield an enantiomerically enriched alcohol. This alcohol can then be converted to the corresponding amine while retaining the stereochemistry. More advanced biocatalytic methods, such as the use of transaminases, can directly convert the ketone to the chiral amine with high enantioselectivity. rsc.orgnih.gov
Table 1: Comparison of Stereospecific Derivatization Methods
| Method | Description | Advantages | Disadvantages |
|---|---|---|---|
| Chiral Resolution | Separation of enantiomers via diastereomeric salt formation with a chiral resolving agent. wikipedia.org | Well-established, applicable to a wide range of amines. | At least 50% of the material is the undesired enantiomer, can be laborious. |
| Enzymatic Resolution | Selective enzymatic reaction of one enantiomer. google.com | High enantioselectivity, mild reaction conditions. | Requires screening for a suitable enzyme, potential for low reaction rates. |
| Asymmetric Synthesis | Direct synthesis of a single enantiomer using chiral catalysts or reagents. rsc.orgnih.gov | High theoretical yield of the desired enantiomer, atom-economical. | Requires development of specific chiral catalysts, may have higher initial costs. |
Chemical Derivatization and Analog Preparation
The primary amine group and the substituted phenyl ring of this compound offer multiple sites for chemical modification, allowing for the synthesis of a diverse range of analogs.
Synthesis of N-Substituted Amine Derivatives
The nucleophilic nitrogen atom of the amine is readily derivatized through various reactions.
N-Alkylation: The introduction of alkyl groups on the nitrogen atom can be achieved through reactions with alkyl halides or via reductive amination. Direct reaction with alkyl halides can sometimes lead to over-alkylation, yielding quaternary ammonium salts. researchgate.net A more controlled method is reductive amination, where the amine is first reacted with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding N-alkylated amine.
N-Acylation: The amine can be readily acylated using acyl chlorides, anhydrides, or carboxylic acids (with a coupling agent) to form amides. google.comnih.gov These reactions are typically high-yielding and provide a straightforward method for introducing a wide variety of functional groups. For example, reaction with chloroacetyl chloride can introduce a reactive handle for further functionalization.
Modifications of the Phenyl Ring and Propane (B168953) Chain
While the primary focus is often on the amine moiety, the aromatic ring and the propane chain can also be modified to generate further structural diversity.
Phenyl Ring Modifications: The chlorine substituent on the phenyl ring can be replaced through nucleophilic aromatic substitution under specific conditions, although this is generally challenging. More commonly, further electrophilic aromatic substitution reactions can be performed on the ring, with the existing chloro and alkylamine substituents directing the position of the new group. However, the reaction conditions must be carefully chosen to avoid side reactions with the amine group. Alternatively, precursors with different substitution patterns on the phenyl ring can be used in the initial synthesis.
Propane Chain Modifications: Modifications to the propane chain are less common but can be achieved through specific synthetic routes. For instance, functionalization at the α-carbon to the amine can be achieved under certain conditions, potentially involving the formation of an enamine or a related intermediate. researchgate.net
Formation of Complex Molecular Scaffolds Utilizing the Amine Moiety
The amine group of this compound is a key functional handle for the construction of more complex molecular architectures, including various heterocyclic systems.
The amine can act as a nucleophile in condensation reactions with difunctional electrophiles to form heterocycles. For example, reaction with β-dicarbonyl compounds can lead to the formation of nitrogen-containing rings.
A significant application of this amine is in multicomponent reactions (MCRs) . MCRs allow for the rapid assembly of complex molecules from three or more starting materials in a single synthetic operation. researchgate.netnih.gov The amine can serve as the amine component in well-known MCRs such as the Ugi or Passerini reactions, leading to the formation of diverse and complex molecular scaffolds. For instance, the amine can be used to synthesize imidazole (B134444) derivatives. mdpi.com
Table 2: Examples of Chemical Derivatizations
| Reaction Type | Reagents and Conditions | Product Type |
|---|---|---|
| N-Alkylation | Alkyl halide, base or Aldehyde/Ketone, reducing agent | N-Alkyl amine |
| N-Acylation | Acyl chloride or anhydride, base | N-Acyl amine (Amide) |
| Heterocycle Formation | Dicarbonyl compounds, condensing agents | Nitrogen-containing heterocycles |
| Multicomponent Reactions | e.g., Aldehyde, Isocyanide, Carboxylic Acid (Ugi reaction) | Complex acyclic or heterocyclic structures |
Advanced Spectroscopic and Chromatographic Characterization Techniques for 1 4 Chlorophenyl Propan 1 Amine Hydrochloride
High-Resolution Spectroscopic Analysis for Structural Elucidation
Spectroscopic analysis provides fundamental information about the molecular structure, connectivity, and functional groups present in 1-(4-chlorophenyl)propan-1-amine (B1315154) hydrochloride. High-resolution techniques are particularly crucial for confirming its identity and providing detailed insights into its atomic and molecular environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are used to map the proton and carbon frameworks of the molecule, respectively.
Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. For the free base form of 1-(4-chlorophenyl)propan-1-amine, a representative spectrum reveals distinct signals corresponding to the ethyl, methine, and aromatic protons. chemicalbook.com For the hydrochloride salt, these chemical shifts would be expected to move downfield due to the electron-withdrawing effect of the protonated amine group (-NH₃⁺). The proton on the chiral carbon (the methine proton) would be particularly affected.
Interactive Data Table: Representative ¹H NMR Data for 1-(4-Chlorophenyl)propan-1-amine (Free Base in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Proton Assignment |
|---|---|---|---|---|
| 7.21-7.40 | Multiplet | 4H | - | Aromatic (C₆H₄) |
| 3.80 | Triplet | 1H | 7.0 | Methine (CH-N) |
| 1.58-1.74 | Multiplet | 2H | - | Methylene (CH₂) |
Carbon (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. While specific experimental data for the hydrochloride salt is not widely published, expected chemical shifts can be predicted based on the known effects of the substituents on the aromatic ring and the aliphatic chain. The carbon atom attached to the chlorine (C-Cl) and the chiral carbon atom bonded to the nitrogen (C-N) would show characteristic chemical shifts.
Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for 1-(4-Chlorophenyl)propan-1-amine Hydrochloride
| Predicted Chemical Shift (δ) ppm | Carbon Assignment |
|---|---|
| 135-140 | C-Cl (Aromatic) |
| 132-134 | C-H (Aromatic) |
| 128-130 | C-ipso (Aromatic) |
| 55-60 | CH-N (Chiral Center) |
| 28-32 | CH₂ |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to several decimal places.
Accurate Mass Determination: For 1-(4-chlorophenyl)propan-1-amine (C₉H₁₂ClN), the calculated monoisotopic mass of the protonated molecule [M+H]⁺ is approximately 170.0731 Da. HRMS analysis would be expected to yield a measured m/z value that matches this calculated mass with very low error (typically <5 ppm), thereby confirming the molecular formula.
Fragmentation Analysis: In addition to providing an accurate mass, mass spectrometry induces fragmentation of the molecular ion. The resulting fragmentation pattern serves as a molecular fingerprint, offering valuable structural information. chemguide.co.uklibretexts.org The most common fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu For 1-(4-chlorophenyl)propan-1-amine, the primary fragmentation would involve the loss of the ethyl radical, as it is the largest substituent on the α-carbon.
α-Cleavage: The molecular ion [C₉H₁₂ClN]⁺• can undergo cleavage of the C-C bond between the chiral carbon and the ethyl group. This results in the loss of an ethyl radical (•CH₂CH₃, 29 Da) and the formation of a highly stable iminium cation fragment at m/z 141.04.
Benzylic Cleavage: Another possible fragmentation is the cleavage of the bond between the propyl chain and the phenyl ring, which could lead to a fragment corresponding to the chlorophenyl group.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds. researchgate.net
FTIR Spectroscopy: FTIR spectroscopy measures the absorption of infrared radiation by the molecule. For this compound, the spectrum would be dominated by absorptions corresponding to the ammonium (B1175870) group (-NH₃⁺), the aromatic ring, and the C-Cl bond. A key feature for the hydrochloride salt is the presence of broad and strong N-H stretching bands in the region of 2800-3200 cm⁻¹, which are characteristic of ammonium salts.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. Aromatic ring vibrations, particularly the C=C stretching modes, typically produce strong signals in Raman spectra. scispace.com
Interactive Data Table: Expected Vibrational Frequencies for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Spectroscopy |
|---|---|---|
| 3100-3000 | Aromatic C-H Stretch | IR, Raman |
| 3200-2800 | N-H Stretch (Ammonium Salt) | IR |
| 2980-2850 | Aliphatic C-H Stretch | IR, Raman |
| 1600, 1490 | Aromatic C=C Stretch | IR, Raman |
| 1620-1550 | N-H Bend (Ammonium Salt) | IR |
| ~1100 | C-N Stretch | IR |
Chiral Spectroscopy (e.g., Electronic Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Assignment
Since 1-(4-chlorophenyl)propan-1-amine possesses a stereocenter, it exists as a pair of enantiomers, (R) and (S). Chiral spectroscopy techniques are essential for distinguishing between these enantiomers and assigning the absolute configuration of a stereochemically pure sample. These techniques measure the differential interaction of chiral molecules with polarized light. nih.gov
Electronic Circular Dichroism (ECD): ECD measures the difference in absorption of left and right circularly polarized light by a chiral molecule as a function of wavelength. Enantiomers produce mirror-image ECD spectra. A positive peak in the spectrum of one enantiomer (a positive Cotton effect) will correspond to a negative peak in the spectrum of the other.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. Similar to ECD, enantiomers give mirror-image ORD curves.
Advanced Chromatographic Separations for Purity and Isomer Analysis
Chromatography is used to separate, identify, and quantify the components of a mixture. For this compound, advanced chromatographic techniques are vital for assessing chemical purity and, crucially, for separating its enantiomers.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Separation
High-Performance Liquid Chromatography (HPLC) is a cornerstone of modern pharmaceutical analysis, offering high resolution and sensitivity.
Purity Assessment: For determining chemical purity, a standard reversed-phase HPLC (RP-HPLC) method is typically employed. Using a non-chiral stationary phase, such as a C18 column, this method can separate the main compound from any synthesis-related impurities or degradation products. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram. Purity levels are often reported to be 98% or higher for commercial-grade samples. calpaclab.com
Isomer (Enantiomer) Separation: Separating the (R)- and (S)-enantiomers requires a chiral environment, which is achieved using a Chiral Stationary Phase (CSP) in an HPLC column. Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) are widely used and have proven effective for separating a broad range of chiral amines. mdpi.comnih.gov The separation is based on the transient formation of diastereomeric complexes between the enantiomers and the chiral stationary phase, which have different energies and thus different retention times. sigmaaldrich.com A successful chiral separation of a racemic mixture of this compound would result in two baseline-resolved peaks of equal area.
Interactive Data Table: Representative Chiral HPLC Method for Enantiomeric Separation
| Parameter | Description |
|---|---|
| Column | Chiral Stationary Phase (e.g., Cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica) |
| Mobile Phase | Normal Phase: Hexane / Isopropanol / Diethylamine (e.g., 80:20:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Expected Outcome | Two distinct peaks, one for the (R)-enantiomer and one for the (S)-enantiomer. |
Gas Chromatography (GC) for Volatile Impurity and Identity Confirmation
Gas Chromatography (GC) is a robust analytical technique utilized for the separation and analysis of compounds that can be vaporized without decomposition. ccsknowledge.com In the context of this compound, GC is primarily applied for the detection and quantification of volatile organic impurities that may be present from the synthesis process, such as residual solvents or starting material remnants. thermofisher.comresearchgate.net The technique separates components of a mixture based on their differential partitioning between a gaseous mobile phase and a liquid or solid stationary phase within a long, narrow column. ccsknowledge.com
For identity confirmation, the retention time of the principal peak in the sample chromatogram is compared to that of a certified reference standard of 1-(4-Chlorophenyl)propan-1-amine. Due to the amine's polarity and potential for peak tailing, derivatization may sometimes be employed to improve chromatographic performance, although modern polar-deactivated columns can often analyze such compounds directly.
When coupled with a Mass Spectrometer (GC-MS), the technique becomes a powerful tool for both identification and structural elucidation of unknown impurities. medistri.swiss As components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," which can be compared against spectral libraries (like the NIST library) for positive identification. thermofisher.com High-resolution accurate mass spectrometry (HRAMS) can further provide elemental composition data, enhancing the confidence in impurity identification. thermofisher.com The purity of the compound can be determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram, excluding the solvent peak. youtube.com
Below are typical parameters for a GC-MS method for the analysis of 1-(4-Chlorophenyl)propan-1-amine.
Table 1: Representative GC Method Parameters
| Parameter | Value |
|---|---|
| Column | Fused silica (B1680970) capillary column with a slightly polar stationary phase (e.g., 5% Phenyl Polysilphenylene-siloxane) |
| Dimensions | 30 m length x 0.25 mm I.D. x 0.25 µm film thickness |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Injection Volume | 1 µL |
| Oven Program | Initial: 80 °C, hold for 2 minRamp: 15 °C/min to 280 °CHold: 5 min at 280 °C |
| Detector | Mass Spectrometer (MS) |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu |
Supercritical Fluid Chromatography (SFC) for Chiral Separations
1-(4-Chlorophenyl)propan-1-amine contains a chiral center, meaning it can exist as two non-superimposable mirror images, or enantiomers. As different enantiomers of a drug can have varying pharmacological activities, their separation and quantification are critical in pharmaceutical development. selvita.com Supercritical Fluid Chromatography (SFC) has emerged as a preferred technique for chiral separations, often demonstrating significant advantages over traditional high-performance liquid chromatography (HPLC) in terms of speed, efficiency, and reduced environmental impact ("green chemistry"). nih.govresearchgate.netchromatographyonline.com
SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. selvita.comchromatographyonline.com Supercritical CO2 exhibits low viscosity and high diffusivity, which allows for higher flow rates and faster separations without a significant loss of chromatographic efficiency. chromatographyonline.com To separate enantiomers, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are widely used and have proven effective for a broad range of chiral compounds. nih.gov
In a typical SFC separation of 1-(4-Chlorophenyl)propan-1-amine, a polar organic solvent, such as methanol, is added to the CO2 mobile phase as a co-solvent or "modifier" to increase solvent strength and improve peak shape. The separation mechanism relies on the differential formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP. These differences in interaction strength cause one enantiomer to be retained longer on the column than the other, resulting in their separation.
Table 2: Representative SFC Method Parameters for Chiral Separation
| Parameter | Value |
|---|---|
| Column | Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica) |
| Dimensions | 150 mm length x 4.6 mm I.D. x 3 µm particle size |
| Mobile Phase | A: Supercritical CO₂B: Methanol with 0.1% Diethylamine |
| Composition | Isocratic, e.g., 80% A / 20% B |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temp. | 40 °C |
| Detection | UV at 225 nm |
| Injection Volume | 5 µL |
Capillary Electrophoresis (CE) for Charge-Based Separations
Capillary Electrophoresis (CE) is a high-resolution separation technique that separates analytes based on their electrophoretic mobility in an electric field. nih.gov The most common mode, Capillary Zone Electrophoresis (CZE), is particularly well-suited for the analysis of charged species like this compound. nih.gov The separation principle is based on the charge-to-size ratio of the analytes. nih.gov
As the hydrochloride salt of a primary amine, the compound is fully protonated and carries a positive charge in an acidic buffer solution. When a high voltage is applied across a narrow, fused-silica capillary filled with this buffer (termed the background electrolyte or BGE), the positively charged analyte migrates towards the cathode (negative electrode). Different components in a sample will migrate at different velocities depending on their unique charge and hydrodynamic radius, allowing for their separation.
This technique is highly efficient for impurity profiling, as it can separate the main compound from impurities that possess a different charge state or size, such as precursors, by-products, or degradation products. nih.gov The use of cyclodextrins as additives in the BGE can also enable the separation of chiral or closely related neutral compounds. nih.gov CE offers advantages of high efficiency, rapid analysis times, and minimal consumption of reagents and samples. nih.gov
Table 3: Representative CE Method Parameters
| Parameter | Value |
|---|---|
| Capillary | Uncoated Fused-Silica |
| Dimensions | 60 cm total length (50 cm effective length) x 50 µm I.D. |
| Background Electrolyte | 50 mM Phosphate buffer, pH 2.5 |
| Applied Voltage | +25 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (e.g., 50 mbar for 5 s) |
| Detection | UV at 214 nm |
Computational Chemistry and Theoretical Modeling of 1 4 Chlorophenyl Propan 1 Amine Hydrochloride
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to elucidating the electronic properties and predicting the chemical behavior of 1-(4-Chlorophenyl)propan-1-amine (B1315154) hydrochloride. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is based on the principle that the energy of a molecule can be determined from its electron density. For 1-(4-Chlorophenyl)propan-1-amine hydrochloride, DFT studies would typically be employed to calculate a range of molecular properties.
DFT calculations can predict optimized molecular geometry, vibrational frequencies, and electronic properties such as ionization potential and electron affinity. The choice of functional and basis set is critical for the accuracy of these calculations. For a molecule like this compound, a hybrid functional such as B3LYP combined with a basis set like 6-31G(d,p) would provide a good balance between accuracy and computational cost.
Table 1: Predicted Molecular Properties from Computational Databases
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 206.11 g/mol | PubChem |
| XLogP3 | 2.6 | PubChem |
| Hydrogen Bond Donor Count | 2 | PubChem |
| Hydrogen Bond Acceptor Count | 1 | PubChem |
Note: The data in this table is based on computational predictions from publicly available databases and not from a specific DFT study on this molecule.
Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory and Configuration Interaction), can provide highly accurate results, albeit at a higher computational cost than DFT.
For this compound, ab initio calculations are particularly useful for performing a detailed conformational analysis. By systematically rotating the rotatable bonds—specifically the C-C bond of the propyl chain and the C-N bond—a potential energy surface can be generated. This surface reveals the low-energy conformers and the energy barriers between them, providing insight into the molecule's flexibility and preferred shapes. Studies on related phenethylamines have shown that both gauche and trans conformers can have similar energies, and ab initio methods can elucidate these subtle energetic differences. researchgate.net
The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the electron density surface, with different colors representing different potential values.
For this compound, the MEP map would be expected to show a region of high positive potential (typically colored blue) around the ammonium (B1175870) group (-NH3+), indicating its susceptibility to nucleophilic attack. Conversely, regions of negative potential (typically colored red) would be expected around the chlorine atom and the pi-electron system of the phenyl ring, highlighting these as sites for potential electrophilic interaction. This visual representation of charge distribution is crucial for understanding intermolecular interactions.
Molecular Dynamics Simulations and Conformational Analysis
While quantum chemical calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations are employed to study its dynamic behavior over time.
MD simulations model the movement of atoms and molecules over a period of time by solving Newton's equations of motion. For this compound, an MD simulation would involve placing the molecule in a simulation box, often with explicit solvent molecules, and observing its conformational changes over nanoseconds or longer.
The simulation would reveal the accessible conformations of the molecule at a given temperature and pressure. Analysis of the trajectory from an MD simulation allows for the characterization of the conformational landscape, identifying the most populated conformational states and the transitions between them. This provides a more dynamic picture of the molecule's flexibility compared to the static view from conformational analysis.
The presence of a solvent can have a significant impact on the conformation and stability of a molecule. MD simulations are particularly well-suited to investigate these effects. By simulating this compound in different solvents (e.g., water, ethanol), it is possible to observe how the solvent molecules interact with the solute and influence its preferred conformation.
For the hydrochloride salt, the interactions between the charged ammonium group and the chloride ion with polar solvent molecules would be of particular interest. The simulation could quantify the formation and lifetime of hydrogen bonds between the ammonium group and water molecules, for instance. Furthermore, the solvation free energy can be calculated from MD simulations, providing a measure of the molecule's stability in a particular solvent. These insights are critical for understanding the behavior of the compound in biological or chemical systems.
Structure-Based Computational Studies for Molecular Interactions
Structure-based drug design relies on the three-dimensional structure of the biological target, typically a protein, to design and predict the binding of a ligand. For this compound, these methods can be used to hypothesize its interaction with various receptors, transporters, or enzymes in the central nervous system.
Ligand-Protein Interaction Modeling via Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dntb.gov.uamdpi.com This method is widely used to predict the binding mode and affinity of a small molecule ligand, such as this compound, to the binding site of a target protein. dntb.gov.uamdpi.com The process involves sampling a large number of possible conformations of the ligand within the protein's active site and scoring them based on a function that estimates the binding energy. mdpi.com
In a hypothetical molecular docking study of this compound, the compound would be docked into the binding sites of relevant protein targets. The scoring functions would then calculate the binding affinity, often expressed in kcal/mol, with lower values indicating a more favorable interaction. nih.gov The resulting poses would reveal key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and specific amino acid residues of the protein.
Table 1: Hypothetical Molecular Docking Results for this compound with a Generic Monoamine Transporter
| Interaction Type | Interacting Amino Acid Residue | Distance (Å) |
| Hydrogen Bond | Aspartic Acid (ASP 79) | 2.8 |
| Pi-Pi Stacking | Phenylalanine (PHE 320) | 3.5 |
| Hydrophobic Interaction | Isoleucine (ILE 172) | 4.1 |
| Ionic Interaction | Aspartic Acid (ASP 79) | 3.2 |
Note: This data is illustrative and not based on a specific experimental study of this compound.
Pharmacophore Modeling for Molecular Recognition
Pharmacophore modeling is another crucial computational tool that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. dovepress.com A pharmacophore model defines the types and spatial relationships of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings that are critical for molecular recognition at a receptor site. nih.gov
For this compound, a pharmacophore model could be developed based on its structure and known active compounds for a particular target. This model would highlight the key features responsible for its activity. These features typically include a hydrophobic group (the chlorophenyl ring), a hydrogen bond donor (the amine group), and potentially an aromatic feature. This model can then be used to screen large compound libraries to identify other molecules with a similar pharmacophoric pattern, potentially leading to the discovery of novel active compounds. dovepress.com
Table 2: Potential Pharmacophoric Features of this compound
| Pharmacophoric Feature | Chemical Moiety |
| Aromatic Ring (AR) | 4-Chlorophenyl group |
| Hydrogen Bond Donor (HBD) | Primary amine group |
| Hydrophobic Center (HY) | Propyl chain and chlorophenyl group |
| Positive Ionizable (PI) | Protonated amine group (at physiological pH) |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Interaction Potentials
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.gov The fundamental principle of QSAR is that the variation in the biological activity of a group of structurally related compounds is dependent on the variation in their physicochemical properties. nih.gov
A QSAR study for a series of analogs of this compound would involve calculating various molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). A statistical model is then built to correlate these descriptors with the experimentally determined biological activity. nih.gov A well-validated QSAR model can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates. nih.gov
Table 3: Example of Molecular Descriptors Used in a QSAR Model for Phenylpropanamine Analogs
| Descriptor | Definition | Hypothetical Value for 1-(4-Chlorophenyl)propan-1-amine |
| LogP | Octanol-water partition coefficient, a measure of hydrophobicity. | 2.8 |
| TPSA | Topological Polar Surface Area, an indicator of membrane permeability. | 26.02 Ų |
| MR | Molar Refractivity, related to the volume of the molecule and its polarizability. | 52.3 cm³ |
| pKa | Acid dissociation constant of the amine group. | 9.5 |
Note: The values presented are estimations and would require experimental or more detailed computational determination.
Mechanistic Biological Investigations of 1 4 Chlorophenyl Propan 1 Amine Hydrochloride at Molecular and Cellular Levels
Enzyme System Interactions and Kinetic Studies
In Vitro Enzyme Inhibition or Activation Profiling
Data specifically profiling the in vitro enzyme inhibition or activation by 1-(4-chlorophenyl)propan-1-amine (B1315154) hydrochloride is not present in the reviewed literature. However, compounds with a similar chemical scaffold are known to interact with various enzyme systems. For instance, amphetamine and its derivatives are known substrates and, in some cases, inhibitors of cytochrome P450 enzymes. It is plausible that 1-(4-chlorophenyl)propan-1-amine hydrochloride could exhibit similar properties.
A hypothetical in vitro screening of this compound against a panel of metabolic enzymes could yield results similar to those observed for other chloro-substituted phenethylamines. Such a profile would be essential in predicting potential drug-drug interactions.
Mechanistic Enzymatic Investigations (e.g., Cytochrome P450 Enzymes)
The metabolism of amphetamine and related compounds is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes. nih.gov Specifically, CYP2D6 is a key enzyme in the hydroxylation of the aromatic ring of many phenethylamines. aumet.com The presence of a chlorine atom on the phenyl ring of this compound would likely influence its metabolism by CYP enzymes. Halogenation can alter the substrate's affinity for the enzyme's active site and can affect the rate and regioselectivity of metabolism.
For example, the chlorine substituent may direct metabolism towards other positions on the aromatic ring or the propyl side chain. It could also potentially lead to the formation of reactive metabolites. Mechanistic studies would be required to elucidate the specific CYP isoforms involved in the metabolism of this compound and to characterize the kinetic parameters (Km and Vmax) of these interactions.
Table 1: Key Cytochrome P450 Enzymes in Drug Metabolism
| Enzyme | Common Substrates | Role in Metabolism |
| CYP1A2 | Theophylline, caffeine | Metabolism of planar aromatic compounds. nih.gov |
| CYP2C9 | Warfarin, NSAIDs | Metabolism of acidic drugs. aumet.com |
| CYP2C19 | Omeprazole, clopidogrel | Metabolism of proton pump inhibitors and antidepressants. aumet.com |
| CYP2D6 | Antidepressants, beta-blockers, opioids | Metabolism of a wide range of basic drugs. aumet.com |
| CYP3A4 | Statins, calcium channel blockers, macrolides | Metabolism of approximately 50% of clinically used drugs. aumet.com |
Receptor Binding Affinity Profiling in Recombinant Systems
The pharmacological activity of phenethylamines is often mediated by their interaction with monoamine transporters and receptors.
Radioligand Displacement Assays on Isolated Receptors
Specific radioligand displacement assay data for this compound is not available in the public domain. However, this class of compounds is known to interact with dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) transporters. nih.gov Radioligand displacement assays using specific radiolabeled ligands for these transporters (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, and [³H]citalopram for SERT) would be the standard method to determine the binding affinity (Ki) of this compound.
Based on the structure, it could be hypothesized that the 4-chloro substitution might enhance affinity and selectivity for the serotonin transporter, a trend seen with other halogenated amphetamines.
Competitive Binding Affinity Determinations
Competitive binding assays would be employed to determine the inhibition constant (Ki) of this compound at various receptors. These experiments would involve competing the compound against a known radioligand at a range of concentrations to generate a dose-response curve. The results would provide a quantitative measure of the compound's affinity for the target receptor.
Table 2: Hypothetical Competitive Binding Affinity Data for this compound
| Target | Radioligand | Hypothetical Ki (nM) |
| Dopamine Transporter (DAT) | [³H]WIN 35,428 | 150 |
| Norepinephrine Transporter (NET) | [³H]Nisoxetine | 80 |
| Serotonin Transporter (SERT) | [³H]Citalopram | 25 |
Note: The Ki values in this table are hypothetical and for illustrative purposes only, as no experimental data for this compound has been found.
Cellular Pathway Modulation Studies in Model Cell Lines
Information regarding the modulation of cellular pathways by this compound in model cell lines is currently unavailable. Studies in this area would likely focus on cell lines expressing monoamine transporters, such as HEK293 cells transfected with DAT, NET, or SERT.
Investigations would typically involve measuring the uptake or release of radiolabeled monoamines (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) in the presence of the compound. Such experiments would reveal whether this compound acts as a substrate (releaser) or an inhibitor (blocker) of these transporters. nih.gov Downstream signaling pathways activated by changes in monoamine levels, such as those involving protein kinases and transcription factors, could also be investigated to understand the compound's full cellular impact. nih.gov
Analysis of Intracellular Signaling Cascades
The intracellular signaling pathways affected by this compound are primarily understood through the lens of its structural class, the phenethylamines. As a substituted phenethylamine (B48288), its mechanism of action is presumed to involve the modulation of monoamine neurotransmission. mdpi.com Phenethylamines can interact with dopaminergic, noradrenergic, and serotonergic systems by inhibiting the reuptake transporters for norepinephrine (NET), dopamine (DAT), and serotonin (SERT). mdpi.com This inhibition leads to an accumulation of these neurotransmitters in the synaptic cleft, thereby enhancing downstream signaling.
The β-phenethylamine (β-PEA) core structure is an endogenous trace amine that acts as a central nervous system stimulant. nih.gov Substituted β-PEAs regulate monoamine signaling through various mechanisms, including the inhibition of monoamine transporters. mdpi.comnih.gov Furthermore, compounds of this class, such as amphetamine and β-methylphenethylamine, are known agonists of the human trace amine-associated receptor 1 (TAAR1), a G-protein coupled receptor that can modulate the activity of monoamine transporters. wikipedia.org
Beyond direct interaction with monoamine systems, some phenethylamine derivatives have been shown to influence glutamatergic pathways. For instance, β-PEA can stimulate the release of acetylcholine (B1216132) in the striatum through the activation of AMPA-type glutamatergic receptors. nih.gov This suggests that the full scope of intracellular signaling modifications induced by this compound may involve a complex interplay between different neurotransmitter systems, initiated by its primary interaction with monoamine transporters and related receptors.
Gene and Protein Expression Profiling as Research Tools
Gene and protein expression profiling represent powerful research tools for elucidating the broader cellular and molecular consequences of a compound's activity beyond its primary targets. While specific studies on this compound are not prevalent, the application of these techniques can be inferred from methodologies used for other bioactive compounds.
Gene Expression Profiling: This technique, often utilizing microarray or RNA-sequencing technologies, can identify changes in the transcription levels of thousands of genes following cellular exposure to a compound. For a substance like this compound, which is expected to modulate neuronal signaling, gene expression profiling could reveal compensatory changes in receptor expression, alterations in the genes involved in neurotransmitter synthesis and metabolism, or the induction of stress-response pathways. For example, studies on other substances have used microarray analysis to identify gene transcripts whose expression patterns are significantly correlated with a specific cellular phenotype, providing insight into the long-term cellular adaptations to a given stimulus. nih.gov Such an approach could identify downstream genetic markers of this compound activity.
Protein Expression Profiling (Proteomics): Proteomics analyzes the large-scale expression, modifications, and interactions of proteins. Techniques like reverse phase protein array (RPPA) allow for the quantification of hundreds of proteins and their modified forms, providing a snapshot of the state of cellular signaling pathways. In the context of this compound, proteomics could be used to map the specific kinases, phosphatases, and downstream effector proteins whose activity is altered following monoamine transporter inhibition. This would offer a more dynamic and functional view of the affected signaling cascades than gene expression data alone. Proteomic studies in other fields have successfully identified differential protein expression patterns that distinguish between different cellular states or responses to treatment, highlighting the potential of this tool to uncover novel biomarkers and therapeutic targets.
Structure-Activity Relationship (SAR) Elucidation for Biological Interactions
Correlative Studies of Structural Modifications and Binding Affinities
The biological activity of this compound is intrinsically linked to its chemical structure. Structure-activity relationship (SAR) studies on the broader class of phenethylamine derivatives have established key structural features that govern binding affinity and selectivity for monoamine transporters (DAT, SERT, NET). nih.govnih.gov
The core phenethylamine scaffold is a foundational element for activity. researchgate.net Modifications at three key positions dictate the potency and selectivity of these compounds:
The Aromatic Ring: Substitution on the phenyl ring significantly impacts binding. The 4-chloro substitution, as seen in the target compound, is a common feature in many psychoactive substances and can influence affinity for specific transporters. For instance, in a series of citalopram (B1669093) analogues, a 4-fluorophenyl group was critical for high-affinity SERT binding. nih.gov
The Alkyl Chain: The length and substitution on the ethylamine (B1201723) side chain are crucial. The presence of a methyl group on the carbon alpha to the nitrogen (as in amphetamine) or beta to the nitrogen (as in β-methylphenethylamine) can alter potency and metabolic stability. wikipedia.orgnih.gov The propan-1-amine structure of the title compound places a methyl group on the carbon adjacent to the phenyl ring.
The Amino Group: The degree of substitution on the terminal amine (primary, secondary, or tertiary) affects selectivity and affinity. Primary amines are common, but N-alkylation can shift the activity profile.
Studies on various phenethylamine and piperazine (B1678402) analogues demonstrate how subtle chemical changes can drastically alter binding affinities. For example, the position of a chloro-substituent on the phenyl ring of a piperazine series dramatically influenced affinity and selectivity for the dopamine transporter. nih.govnih.gov Similarly, SAR studies on a series of dopamine reuptake inhibitors showed that substitutions on the phenyl group and the length of alkyl groups were key determinants of inhibitory activity. nih.govbiomolther.org
The following table summarizes SAR data for a selection of phenethylamine and related derivatives, illustrating the impact of structural modifications on binding affinity at monoamine transporters.
| Compound | Core Structure | Key Modifications | DAT Ki (nM) | SERT Ki (nM) | NET Ki (nM) |
|---|---|---|---|---|---|
| Citalopram | Phthalane | 4-fluorophenyl, 5-cyano | 3990 | 1.8 | 6130 |
| (S)-Citalopram Analog 5 | Phthalane | 4-fluorophenyl, 5-iodo | 2080 | 1.1 | 2930 |
| 1-(3-chlorophenyl)-4-phenethylpiperazine | Phenylpiperazine | 3-chlorophenyl | 61 | >10000 | >10000 |
| 1-(4-chlorophenyl)-4-phenethylpiperazine | Phenylpiperazine | 4-chlorophenyl | 184 | >10000 | >10000 |
| β-Methylphenethylamine (BMPEA) | Phenethylamine | β-methyl group | - | - | 70.7 |
Data adapted from multiple sources for illustrative purposes. nih.govnih.govnih.gov
Pharmacophore Development for Understanding Molecular Interactions
Pharmacophore modeling is a computational method used in drug design to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model does not represent a real molecule but rather an abstract map of the key interaction points within a binding site, such as hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers. researchgate.netmdpi.com
For monoamine transporter inhibitors, pharmacophore models have been developed based on known active ligands. nih.govmdma.ch For the phenethylamine class, a typical pharmacophore model includes:
An aromatic feature (AR): Representing the phenyl ring, which engages in hydrophobic or pi-stacking interactions within the transporter's binding pocket.
A positive ionizable feature (PI): Corresponding to the protonated amine group, which typically forms a crucial salt bridge with an acidic residue (e.g., an aspartate residue) in the transporter. biomolther.org
Hydrophobic features (HY): Representing the alkyl portions of the molecule.
Defined spatial relationships: The distances and angles between these features are critical for proper alignment and high-affinity binding. mdma.ch
The development of a pharmacophore model for this compound and its analogs would involve aligning a set of active molecules and extracting their common chemical features. researchgate.net This model could then be used for virtual screening of large chemical databases to identify novel compounds with different core structures but the same essential 3D arrangement of features, potentially leading to the discovery of new monoamine transporter ligands. nih.govnih.gov
Applications in Organic Synthesis and Materials Science
Role as a Chiral Auxiliary or Ligand Precursor in Asymmetric Catalysis
In the realm of asymmetric synthesis, where the goal is to produce a specific enantiomer of a chiral molecule, 1-(4-Chlorophenyl)propan-1-amine (B1315154) hydrochloride serves as a crucial chiral auxiliary. wikipedia.org Chiral auxiliaries are compounds that are temporarily incorporated into a non-chiral starting material to control the stereochemical outcome of a reaction. wikipedia.org The inherent chirality of the auxiliary guides the formation of the desired stereoisomer. After the reaction, the auxiliary can be removed and often recovered for reuse. wikipedia.org
The effectiveness of chiral primary amines, such as the parent amine of the hydrochloride salt, in organocatalysis has been widely demonstrated. These catalysts are valued for their ready availability and versatility in a range of enantioselective organic reactions. The presence of the 4-chlorophenyl group in 1-(4-Chlorophenyl)propan-1-amine can influence the electronic and steric properties of catalysts derived from it, thereby impacting the efficiency and selectivity of the catalytic process.
| Application | Role of 1-(4-Chlorophenyl)propan-1-amine hydrochloride | Key Advantage |
| Asymmetric Synthesis | Chiral Auxiliary | Controls stereochemical outcome of reactions |
| Organocatalysis | Ligand Precursor | Influences catalyst performance through electronic and steric effects |
Intermediate in the Synthesis of Complex Organic Molecules
The utility of this compound extends to its role as a fundamental building block in the construction of more elaborate organic structures. hilarispublisher.comsigmaaldrich.comboronmolecular.com Amines, in general, are considered versatile building blocks in organic chemistry due to their reactivity and ability to be incorporated into a wide array of molecular frameworks. amerigoscientific.compurkh.com
Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with a significant percentage of FDA-approved drugs featuring these structural motifs. nih.govresearchgate.net The amine group in 1-(4-Chlorophenyl)propan-1-amine provides a reactive site for the construction of various heterocyclic rings. frontiersin.org Synthetic strategies often involve the reaction of amines with other difunctional molecules to form rings of varying sizes and functionalities. google.com The presence of the chlorophenyl group can also be advantageous, offering a site for further chemical modification through cross-coupling reactions, which can lead to the synthesis of diverse libraries of compounds for biological screening.
The development of sophisticated molecular probes for biological and materials science research often requires the synthesis of unique organic molecules. This compound can serve as a precursor for such probes. Its structure can be systematically modified to incorporate reporter groups, reactive functionalities, or moieties that can interact with specific targets.
Integration into Advanced Functional Materials
The properties of this compound also lend themselves to the development of advanced functional materials.
To address challenges associated with catalyst recovery and reuse, researchers often immobilize homogeneous catalysts onto solid supports, such as polymers. routledge.comresearchgate.net Amines are frequently used to functionalize polymer backbones, which can then be used to chelate metal catalysts or act as organocatalysts themselves. The amine group of 1-(4-Chlorophenyl)propan-1-amine can be covalently attached to a polymer support. google.com The resulting material combines the catalytic activity of the amine moiety with the practical advantages of a heterogeneous catalyst, such as easy separation from the reaction mixture and potential for recycling.
| Material Type | Integration of 1-(4-Chlorophenyl)propan-1-amine | Benefit |
| Polymer-Supported Catalysts | Covalent attachment to polymer backbone | Easy catalyst recovery and reuse |
| Sensor Technologies | Functionalization of sensor surfaces | Potential for selective detection of analytes |
The development of chemical sensors is a rapidly growing field, with applications ranging from environmental monitoring to medical diagnostics. The amine functionality and the aromatic ring of 1-(4-Chlorophenyl)propan-1-amine can be exploited in the design of sensor materials. For instance, it could be incorporated into a polymer film or used to modify the surface of an electrode. The interaction of this compound with specific analytes could lead to a measurable change in an optical or electrical signal, forming the basis of a sensor. While direct applications in sensors are still an area of active research, the chemical properties of this amine make it a candidate for such investigations. researchgate.net
Advanced Analytical Method Development and Validation for Research Applications
Development of Quantitative Analytical Assays for Research Samples
A precise and accurate quantitative assay is the cornerstone of chemical research, enabling researchers to determine the exact concentration of 1-(4-Chlorophenyl)propan-1-amine (B1315154) hydrochloride in solutions and experimental samples. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and specificity. researchgate.netijnrd.org
A reverse-phase HPLC (RP-HPLC) method is typically developed for the quantification of polar amine salts like the target compound. The method development process involves a systematic optimization of chromatographic parameters to achieve a symmetrical peak shape, good resolution from any interfering peaks, and a reasonable analysis time. ijpra.com
Table 1: Example Chromatographic Conditions for Quantitative Analysis
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) system with UV Detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile and 0.05 M Ammonium (B1175870) Formate (B1220265) Buffer (pH 3.0) (25:75 v/v) oup.com |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase |
Once the chromatographic conditions are optimized, the method must be validated according to International Council for Harmonisation (ICH) guidelines to ensure it is fit for its intended purpose. amsbiopharma.comich.org Validation involves assessing several key performance characteristics. researchgate.net
Table 2: Validation Parameters for Quantitative HPLC Assay
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities or matrix components. ich.org | The analyte peak should be well-resolved from all other peaks, and peak purity analysis should confirm no co-elution. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. ich.org | Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the nominal concentration. |
| Accuracy | The closeness of test results to the true value, typically determined by spike recovery studies. ich.org | Mean recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. ich.org | Repeatability (Intra-day): Relative Standard Deviation (RSD) ≤ 1.5% for six replicate injections. Intermediate Precision (Inter-day): Overall RSD ≤ 2.0% when analyzed by different analysts on different days. amsbiopharma.com |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. ich.org | Signal-to-Noise ratio of 10:1; RSD for precision at this level should be ≤ 10%. researchgate.net |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. amsbiopharma.com | The system suitability parameters should remain within acceptable limits when parameters like mobile phase pH (±0.2), flow rate (±0.1 mL/min), and column temperature (±2 °C) are varied. |
Impurity Profiling and Related Substance Determination in Research Batches
Impurity profiling is the identification, characterization, and quantification of impurities in a drug substance. ijprajournal.comijpcsonline.com For research-grade materials, understanding the impurity profile is critical as impurities can have their own biological activity, potentially confounding experimental results. researchgate.net Impurities are classified as organic, inorganic, or residual solvents. humanjournals.com Organic impurities can originate from the manufacturing process (process-related impurities) or from the degradation of the compound (degradation products). researchgate.netconicet.gov.ar
For 1-(4-Chlorophenyl)propan-1-amine hydrochloride, potential process-related impurities could include unreacted starting materials or by-products from the synthetic route. A common synthesis involves the reduction of 1-(4-Chlorophenyl)propan-1-one.
Potential Process-Related Impurities:
1-(4-Chlorophenyl)propan-1-one: The ketone starting material.
By-products of reduction: Depending on the reducing agent and reaction conditions, various side-products could be formed.
Degradation products arise from the decomposition of the substance during storage or handling. biomedres.us To identify these, a stability-indicating analytical method is required. This is often an HPLC method capable of separating the main compound from all potential degradation products. psu.edu Hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for the structural elucidation of unknown impurities. nih.govpageplace.de
Table 3: Potential Impurities and Methods for Determination
| Impurity Name | Potential Source | Analytical Method |
| 1-(4-Chlorophenyl)propan-1-one | Synthesis (Starting Material) | RP-HPLC with UV detection; confirmation by LC-MS |
| Unidentified By-Product A | Synthesis (Side Reaction) | RP-HPLC with UV and MS detection for identification |
| Unidentified Degradant B | Degradation (e.g., Oxidation) | Stability-indicating RP-HPLC; structural elucidation by LC-MS/MS and NMR conicet.gov.ar |
The ICH guidelines set thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of a substance. psu.edu For research compounds where such a dose is not established, a common practice is to identify and characterize any impurity present at a level greater than 0.1%. researchgate.net
Stability Studies for Research Use and Storage Conditions
Stability studies are conducted to understand how the quality of a substance varies over time under the influence of environmental factors such as temperature, humidity, and light. nih.gov For research compounds, this information is vital for establishing appropriate storage conditions and ensuring the integrity of the material throughout its use. conicet.gov.ar The development of a stability-indicating method, as mentioned previously, is a prerequisite for these studies. researchgate.net
Forced Degradation Studies Forced degradation, or stress testing, is performed to identify likely degradation products and establish the intrinsic stability of the molecule. nih.govmedcraveonline.com This involves subjecting the compound to conditions more severe than those used in accelerated stability testing. biomedres.us The results help to establish the degradation pathways and demonstrate the specificity of the analytical method.
Table 4: Typical Conditions for Forced Degradation Studies
| Stress Condition | Reagent/Condition | Purpose |
| Acid Hydrolysis | 0.1 M to 1 M HCl, heated (e.g., 60 °C) | To test for lability to acidic conditions. |
| Base Hydrolysis | 0.1 M to 1 M NaOH, heated (e.g., 60 °C) | To test for lability to alkaline conditions. |
| Oxidation | 3-30% Hydrogen Peroxide (H₂O₂), room temperature | To test for susceptibility to oxidation. medcraveonline.com |
| Thermal Degradation | Dry heat (e.g., 80 °C) | To evaluate solid-state stability at elevated temperatures. |
| Photostability | Exposure to light with overall illumination of ≥1.2 million lux hours and integrated near UV energy of ≥200 watt hours/m² (ICH Q1B) medcraveonline.com | To determine if the compound is light-sensitive. |
Storage Conditions for Research Use Based on the outcomes of forced degradation and preliminary stability data, appropriate storage conditions can be defined. For a hydrochloride salt of a primary amine, which is typically a crystalline solid, potential instabilities could arise from oxidation or, if hygroscopic, moisture uptake.
Recommended storage conditions are typically in a well-sealed container, protected from light, and at a controlled temperature. sigmaaldrich.com For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) in an inert atmosphere is often recommended to minimize degradation. biosynth.com
Long-Term and Accelerated Stability Testing To establish a re-test period for a batch of a research compound, formal stability studies are conducted under controlled conditions. nih.goveuropa.eu
Table 5: ICH Conditions for Stability Testing
| Study Type | Storage Condition | Minimum Duration for Research Batches |
| Long-Term | 25 °C ± 2 °C / 60% RH ± 5% RH | 12 Months nih.gov |
| Accelerated | 40 °C ± 2 °C / 75% RH ± 5% RH | 6 Months nih.gov |
For research compounds, these studies confirm that the material remains within its quality specifications for the duration of its intended use in experiments. paho.orgijnrd.org
Q & A
Q. What are the optimal laboratory-scale synthesis methods for 1-(4-Chlorophenyl)propan-1-amine hydrochloride?
The compound can be synthesized via a multi-step approach:
- Step 1 : Condensation of 4-chlorophenylacetonitrile with ethyl magnesium bromide to form a ketone intermediate.
- Step 2 : Reduction of the ketone to the corresponding amine using lithium aluminum hydride (LiAlH4) in anhydrous tetrahydrofuran (THF).
- Step 3 : Hydrochloride salt formation by treating the free amine with concentrated hydrochloric acid (HCl) in ethanol, followed by recrystallization for purity . Key considerations include inert atmosphere conditions (argon/nitrogen) during reduction and precise stoichiometric control to minimize side reactions.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm the amine proton environment and aromatic/alkyl carbon signals. For example, the 4-chlorophenyl group exhibits distinct aromatic splitting patterns (~7.3 ppm in 1H NMR) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z 200.07) and isotopic patterns due to chlorine .
- X-ray Crystallography : Using programs like SHELXL, single-crystal X-ray diffraction resolves bond angles, dihedral angles, and crystal packing, critical for confirming stereochemistry and salt formation .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data indicating impurities or stereochemical anomalies?
Contradictions may arise from:
- Byproducts : Unreacted starting materials or oxidation products (e.g., ketones from incomplete reduction). Use preparative HPLC or column chromatography to isolate impurities and compare their spectra .
- Tautomerism or stereoisomerism : Perform variable-temperature NMR or 2D experiments (e.g., NOESY) to detect dynamic processes. For enantiomeric mixtures, chiral derivatization agents (e.g., Mosher’s acid) can differentiate stereoisomers .
Q. What strategies enable enantioselective synthesis of this compound?
- Asymmetric Catalysis : Use chiral catalysts (e.g., BINAP-Ru complexes) in hydrogenation reactions to induce enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC with a cellulose-based column .
- Resolution Methods : Racemic mixtures can be resolved using diastereomeric salt formation with chiral acids (e.g., tartaric acid). Crystallization conditions (solvent, temperature) must be optimized to maximize ee .
Q. How should researchers design experiments to analyze the compound’s stability under varying pH and temperature conditions?
- Accelerated Degradation Studies : Expose the compound to buffers (pH 1–13) at 40–60°C for 1–4 weeks. Analyze degradation products via LC-MS. For example, acidic conditions may hydrolyze the amine-HCl bond, while basic conditions could deprotonate the amine .
- Thermogravimetric Analysis (TGA) : Quantify thermal decomposition thresholds. The hydrochloride salt typically degrades above 200°C, with mass loss corresponding to HCl release .
Q. What computational approaches predict the compound’s reactivity in nucleophilic substitution or biological systems?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attack. For example, the amine group’s electron density influences reactivity with acylating agents .
- Molecular Docking : Simulate interactions with biological targets (e.g., monoamine transporters). The 4-chlorophenyl group may engage in hydrophobic interactions, while the protonated amine forms hydrogen bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
